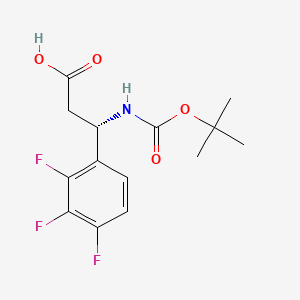
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino compound is then subjected to a series of reactions to introduce the propanoic acid backbone. This may involve the use of Grignard reagents or other organometallic reagents to form the desired carbon-carbon bonds.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluorophenyl halide reacts with the intermediate compound.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the target compound.
Industrial Production Methods
Industrial production of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl moiety, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluorophenyl derivatives.
科学的研究の応用
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl moiety enhances the compound’s binding affinity and selectivity towards these targets. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can participate in various biochemical reactions. The compound’s effects are mediated through modulation of specific signaling pathways and inhibition or activation of target enzymes.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid: Similar structure but with different fluorine substitution pattern, affecting its reactivity and binding properties.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,5-trifluorophenyl)propanoic acid: Another isomer with distinct chemical and biological properties.
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid is unique due to its specific trifluorophenyl substitution pattern and the presence of the Boc protecting group. These features confer distinct chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C14H16F3NO4 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC名 |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-9(6-10(19)20)7-4-5-8(15)12(17)11(7)16/h4-5,9H,6H2,1-3H3,(H,18,21)(H,19,20)/t9-/m0/s1 |
InChIキー |
HVSGQIKAWJYFEL-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=C(C=C1)F)F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=C(C=C1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)

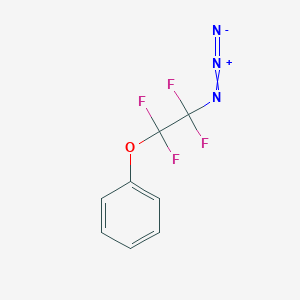
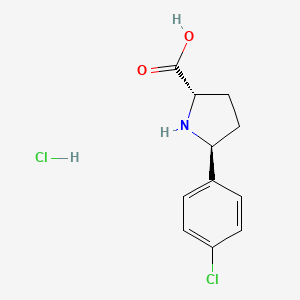
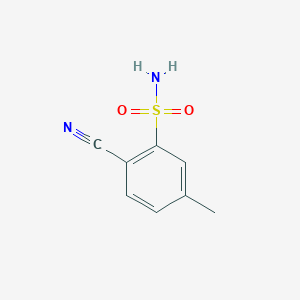
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
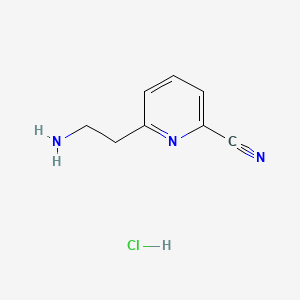
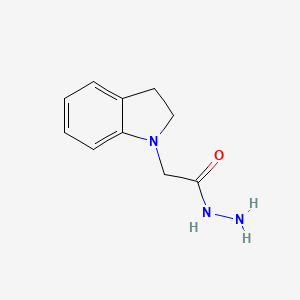
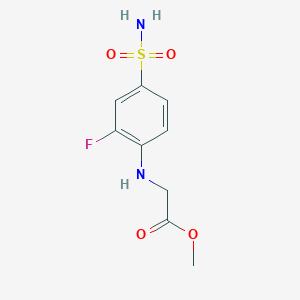
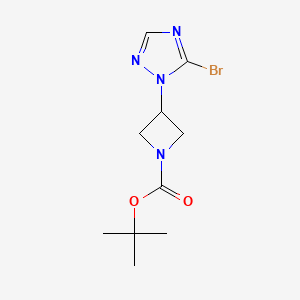
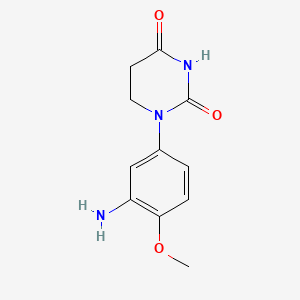
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)


